molecular formula C8H9N3OS B13825724 Propanamide, 3-amino-n-2-pyridinyl-3-thioxo-

Propanamide, 3-amino-n-2-pyridinyl-3-thioxo-

Katalognummer: B13825724
Molekulargewicht: 195.24 g/mol
InChI-Schlüssel: VTHRXTRFKZMVIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propanamide, 3-amino-n-2-pyridinyl-3-thioxo- is a chemical compound with the molecular formula C8H9N3OS It is known for its unique structure, which includes an amide group, a pyridine ring, and a thioxo group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, 3-amino-n-2-pyridinyl-3-thioxo- typically involves the reaction of 3-aminopropanamide with 2-chloropyridine-3-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-quality Propanamide, 3-amino-n-2-pyridinyl-3-thioxo- .

Analyse Chemischer Reaktionen

Types of Reactions

Propanamide, 3-amino-n-2-pyridinyl-3-thioxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

Propanamide, 3-amino-n-2-pyridinyl-3-thioxo- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Propanamide, 3-amino-n-2-pyridinyl-3-thioxo- involves its interaction with specific molecular targets and pathways. The thioxo group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the pyridine ring can bind to various receptors or enzymes, modulating their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Propanamide, 3-amino-n-2-pyridinyl-3-oxo-
  • Propanamide, 3-amino-n-2-pyridinyl-3-hydroxy-
  • Propanamide, 3-amino-n-2-pyridinyl-3-methyl-

Uniqueness

Propanamide, 3-amino-n-2-pyridinyl-3-thioxo- is unique due to the presence of the thioxo group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C8H9N3OS

Molekulargewicht

195.24 g/mol

IUPAC-Name

3-amino-N-pyridin-2-yl-3-sulfanylidenepropanamide

InChI

InChI=1S/C8H9N3OS/c9-6(13)5-8(12)11-7-3-1-2-4-10-7/h1-4H,5H2,(H2,9,13)(H,10,11,12)

InChI-Schlüssel

VTHRXTRFKZMVIX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)NC(=O)CC(=S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.